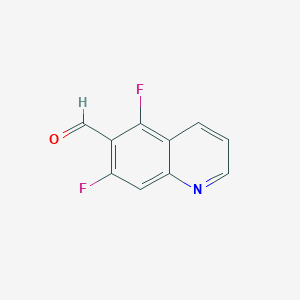
5,7-Difluoroquinoline-6-carbaldehyde
描述
5,7-Difluoroquinoline-6-carbaldehyde: is a fluorinated quinoline derivative characterized by the presence of two fluorine atoms at the 5 and 7 positions and an aldehyde group at the 6 position
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or xenon difluoride.
Cyclization Reactions: Cyclization reactions involving precursors like 2,6-diaminopyridine can be employed to synthesize fluorinated quinolines.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can be used to introduce fluorine atoms into the quinoline core.
Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine positions, often requiring strong nucleophiles and suitable reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong nucleophiles like Grignard reagents, organolithium compounds, and transition metal catalysts.
Major Products Formed:
Oxidation: 5,7-Difluoroquinoline-6-carboxylic acid.
Reduction: 5,7-Difluoroquinoline-6-methanol.
Substitution: Various substituted quinolines depending on the nucleophile used.
作用机制
Target of Action
It is known that quinolines, the family of compounds to which 5,7-difluoroquinoline-6-carbaldehyde belongs, are widespread in nature and have been used traditionally as antimalarial drugs . They are also known to inhibit various enzymes .
Mode of Action
Quinolines are known to interact with their targets, often resulting in inhibition of enzyme activity . The incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Given the known activities of quinolines, it can be inferred that this compound may have potential antibacterial, antineoplastic, and antiviral effects .
科学研究应用
Chemistry: 5,7-Difluoroquinoline-6-carbaldehyde is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential pharmaceutical applications. Biology: The compound has been studied for its biological activity, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of various drug candidates, especially those targeting bacterial and viral infections. Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.
相似化合物的比较
Quinoline: The parent compound without fluorine atoms.
6-Fluoroquinoline: Fluorine at the 6 position only.
8-Fluoroquinoline: Fluorine at the 8 position.
Uniqueness: 5,7-Difluoroquinoline-6-carbaldehyde is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or singly fluorinated counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
5,7-difluoroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-4-9-6(2-1-3-13-9)10(12)7(8)5-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRVOJQSRWSZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728290 | |
| Record name | 5,7-Difluoroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185767-02-5 | |
| Record name | 5,7-Difluoroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

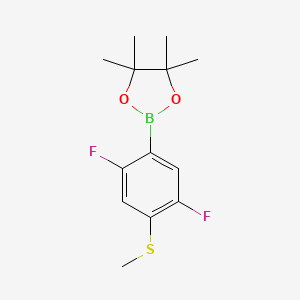
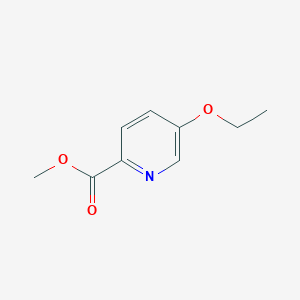
![6-bromo-4-[[(2S)-2-methoxypropyl]amino]quinoline-3-carboxylic acid](/img/structure/B1509918.png)
![4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1509929.png)
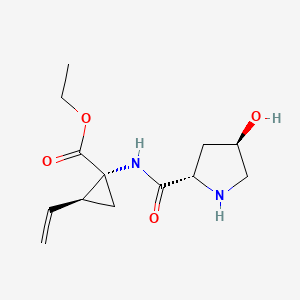

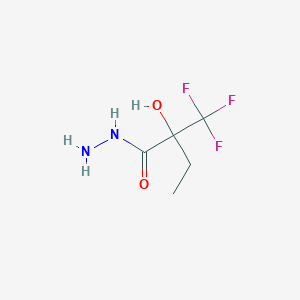


![7-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B1509946.png)
![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1509947.png)

![1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis-](/img/structure/B1509949.png)
![Boronic acid, B-(2-fluorobenzo[b]thien-3-yl)-](/img/structure/B1509951.png)
